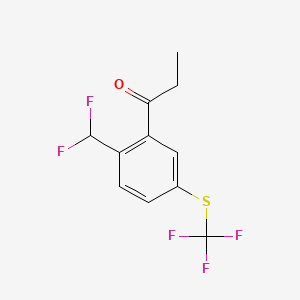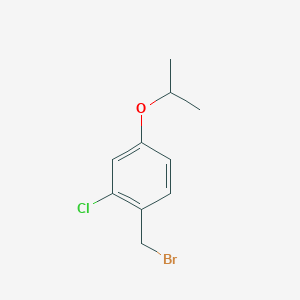
1-(Bromomethyl)-2-chloro-4-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-2-chloro-4-isopropoxybenzene is an organic compound with the molecular formula C10H12BrClO. This compound is characterized by a benzene ring substituted with a bromomethyl group, a chlorine atom, and an isopropoxy group. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-chloro-4-isopropoxybenzene typically involves the bromination of 2-chloro-4-isopropoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure selective bromination at the benzylic position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-2-chloro-4-isopropoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form 2-chloro-4-isopropoxybenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromomethyl group can yield 2-chloro-4-isopropoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Performed in anhydrous solvents under inert atmosphere to prevent oxidation of the reducing agent.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- 2-chloro-4-isopropoxybenzaldehyde from oxidation.
- 2-chloro-4-isopropoxybenzyl alcohol from reduction .
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2-chloro-4-isopropoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-2-chloro-4-isopropoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The chlorine atom and isopropoxy group influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Benzyl Bromide: Similar structure with a bromomethyl group attached to a benzene ring, but lacks the chlorine and isopropoxy substituents.
2-Chloro-4-isopropoxybenzyl Alcohol: Precursor to 1-(Bromomethyl)-2-chloro-4-isopropoxybenzene, differing by the presence of a hydroxyl group instead of a bromomethyl group.
Uniqueness: this compound is unique due to the combination of its substituents, which confer specific reactivity and properties not found in simpler analogs like benzyl bromide. The presence of both electron-withdrawing (chlorine) and electron-donating (isopropoxy) groups makes it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C10H12BrClO |
|---|---|
Peso molecular |
263.56 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2-chloro-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12BrClO/c1-7(2)13-9-4-3-8(6-11)10(12)5-9/h3-5,7H,6H2,1-2H3 |
Clave InChI |
KQNBZSOBSRPVMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


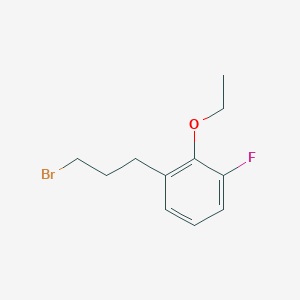
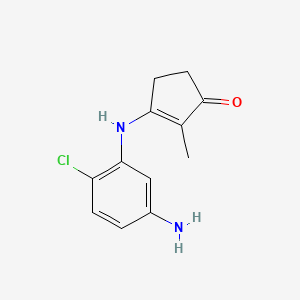
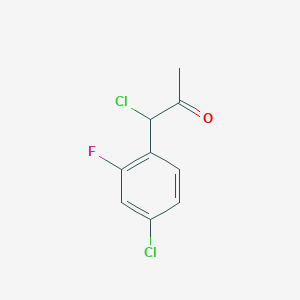


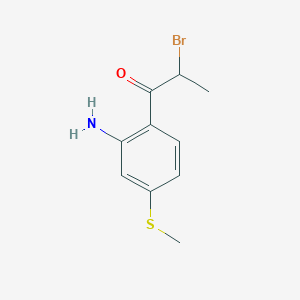
![[2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053137.png)
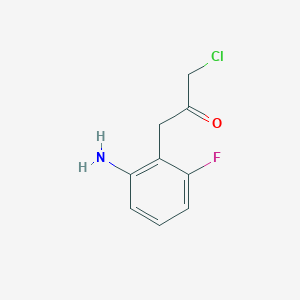
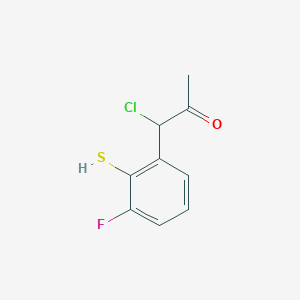
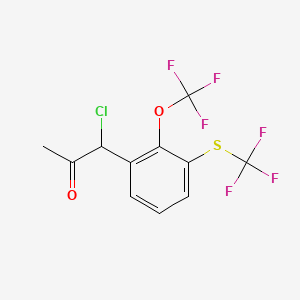

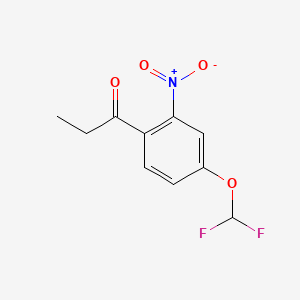
![N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B14053163.png)
